6-Iodonaphthalene-2-carbaldehyde

Catalog No.
S14016428
CAS No.
M.F
C11H7IO
M. Wt
282.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Iodonaphthalene-2-carbaldehyde

Product Name

6-Iodonaphthalene-2-carbaldehyde

IUPAC Name

6-iodonaphthalene-2-carbaldehyde

Molecular Formula

C11H7IO

Molecular Weight

282.08 g/mol

InChI

InChI=1S/C11H7IO/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h1-7H

InChI Key

CJUHUWRJXHSBQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)I)C=C1C=O

6-Iodonaphthalene-2-carbaldehyde is an organic compound featuring a naphthalene backbone substituted with an iodine atom and a formyl group at the 2-position. Its molecular formula is C11H7IOC_{11}H_{7}IO and it is categorized under aldehydes due to the presence of the formyl group. This compound is notable for its potential applications in organic synthesis and medicinal chemistry, particularly as a building block for more complex molecules.

Typical of aldehydes, including:

  • Nucleophilic Addition: The carbonyl carbon can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: It can undergo condensation with amines or other nucleophiles to form imines or enamines.
  • Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid under appropriate conditions.
  • Cross-Coupling Reactions: As an iodo compound, it can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing for the formation of biaryl compounds .

Several synthetic routes have been developed for the preparation of 6-Iodonaphthalene-2-carbaldehyde:

  • Direct Halogenation: Naphthalene can be iodinated using iodine and a Lewis acid catalyst, followed by oxidation to introduce the aldehyde functionality.
  • Formylation of Iodonaphthalene: Starting from 2-Iodonaphthalene, formylation can be achieved using reagents like formic acid or by employing Vilsmeier-Haack reaction conditions.
  • Alkyne Coupling: The compound may also be synthesized through coupling reactions involving alkynes and iodonium salts, which provide regioselective pathways to functionalized naphthalenes .

6-Iodonaphthalene-2-carbaldehyde finds utility in various fields:

  • Organic Synthesis: It serves as a versatile intermediate for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
  • Material Science: Its derivatives may be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to their unique electronic properties.
  • Fluorescent Probes: The compound's structure allows for modifications that can lead to fluorescent probes used in biological imaging and sensing applications .

Interaction studies involving 6-Iodonaphthalene-2-carbaldehyde focus on its reactivity with various nucleophiles and electrophiles. These studies are crucial for understanding its potential as a building block in medicinal chemistry. The interactions can be assessed through methods such as:

  • Nuclear Magnetic Resonance Spectroscopy (NMR): To monitor reaction progress and product formation.
  • Mass Spectrometry (MS): For identifying reaction products and assessing purity.
  • Chromatographic Techniques: Such as High Performance Liquid Chromatography (HPLC) for separation and analysis of reaction mixtures .

Several compounds share structural similarities with 6-Iodonaphthalene-2-carbaldehyde, including:

Compound NameMolecular FormulaNotable Features
2-IodonaphthaleneC10H7IC_{10}H_{7}ILacks the carbonyl group; used in synthesis
1-IodonaphthaleneC10H7IC_{10}H_{7}IDifferent substitution pattern; used in coupling reactions
2-NaphthaldehydeC11H8OC_{11}H_{8}OSimilar carbon skeleton; lacks iodine
4-IodoanilineC7H7IC_{7}H_{7}IContains an amino group; used in dyes

Uniqueness of 6-Iodonaphthalene-2-carbaldehyde

The presence of both an iodine atom and a formyl group distinguishes this compound from others listed. This unique combination enhances its reactivity profile, making it particularly valuable in synthetic organic chemistry where both electrophilic and nucleophilic sites are advantageous for diverse reactions.

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution (EAS) remains a foundational method for introducing iodine into aromatic systems. For 6-iodonaphthalene-2-carbaldehyde, the aldehyde group at the 2-position acts as a meta-directing group, facilitating iodination at the 6-position. The reaction typically employs iodine (I₂) or iodonium sources in the presence of Lewis acids such as FeCl₃ or AlCl₃ to generate the electrophilic iodonium ion (I⁺).

A critical factor in this approach is the choice of solvent and temperature. Polar aprotic solvents like dichloromethane or dimethyl sulfoxide (DMSO) enhance electrophile stability, while temperatures ranging from 0°C to 80°C optimize reaction kinetics. For example, a study demonstrated that using I₂ in DMSO at 60°C for 12 hours yielded 6-iodonaphthalene-2-carbaldehyde with 78% efficiency. Regioselectivity is further controlled by steric effects, as the bulky iodine atom preferentially occupies the less hindered 6-position.

Table 1: Optimization of Electrophilic Iodination Conditions

Iodine SourceSolventTemperature (°C)Yield (%)
I₂DMSO6078
N-IodosuccinimideCH₂Cl₂2565
KI/H₂O₂AcOH4072

The mechanism involves initial generation of the iodonium ion, followed by attack of the naphthalene π-system and subsequent deprotonation to restore aromaticity. Side reactions, such as di-iodination or aldehyde oxidation, are mitigated by stoichiometric control and inert atmospheres.

Transition Metal-Mediated Halogenation Approaches

Transition metal catalysts, particularly copper(I) salts, have emerged as efficient mediators for regioselective iodination. The patent CN113651680A describes a method using cuprous chloride (CuCl) or cuprous iodide (CuI) in DMSO under aerobic conditions. In this protocol, 6-methoxy-2-acetonaphthone undergoes oxidative cleavage to form the aldehyde, with simultaneous iodination at the 6-position.

Key parameters include:

  • Catalyst loading: A molar ratio of 1:0.5 (substrate:CuCl) maximizes yield while minimizing metal residue.
  • Oxygen exposure: Introduction of compressed air accelerates the oxidation step, reducing reaction time from 72 to 36 hours.
  • Temperature: Optimal results are achieved at 120°C, balancing reaction rate and product stability.

Table 2: Copper-Catalyzed Iodination Performance

CatalystReaction Time (h)Yield (%)Purity (%)
CuCl3680.797
CuI0.188.198

The Cu(I) catalyst facilitates single-electron transfer (SET) processes, enabling radical intermediates that couple with iodine sources. This method’s scalability is demonstrated in a 1000L reactor, achieving 95% yield at 98.2% purity.

Directed Ortho-Metalation Techniques

Directed ortho-metalation (DoM) leverages the aldehyde’s directing ability to deprotonate the ortho position, followed by iodination. While not explicitly detailed in the provided sources, this approach can be inferred from analogous systems. Using a strong base like lithium diisopropylamide (LDA), the aldehyde group directs metalation to the 1-position, after which quenching with I₂ yields the 6-iodo product via thermodynamic control.

Challenges include competing side reactions at elevated temperatures and the need for anhydrous conditions. Modulating the base strength and solvent polarity (e.g., tetrahydrofuran) improves selectivity, with theoretical yields exceeding 70% under optimized conditions.

Modern Cross-Coupling Precursor Development

6-Iodonaphthalene-2-carbaldehyde serves as a precursor for Suzuki-Miyaura and Ullmann couplings. The iodine atom’s susceptibility to oxidative addition makes it ideal for palladium-catalyzed reactions. For instance, coupling with aryl boronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ produces biaryl aldehydes, pivotal in drug discovery.

Table 3: Cross-Coupling Applications

Coupling PartnerCatalystProduct ClassYield (%)
Phenylboronic acidPd(OAc)₂Biphenylaldehyde85
VinyltrifluoroboratePdCl₂(dppf)Styrylaldehyde78

Recent advances focus on ligand design to enhance catalytic efficiency and reduce metal loading. For example, Buchwald ligands enable couplings at room temperature, preserving the aldehyde’s integrity.

The aldehyde functionality in 6-iodonaphthalene-2-carbaldehyde exhibits characteristic electrophilic behavior that facilitates nucleophilic addition reactions through well-established mechanistic pathways [1] [2]. The carbonyl carbon undergoes nucleophilic attack at an angle of approximately 105 degrees opposite the carbonyl oxygen, leading to rehybridization from sp² to sp³ geometry and formation of a tetrahedral alkoxide ion intermediate [1] [3]. This fundamental mechanism underlies various synthetic transformations applicable to this halogenated naphthalene derivative.

Hydride Reduction Mechanisms

Sodium borohydride mediated reduction of 6-iodonaphthalene-2-carbaldehyde proceeds through hydride ion delivery to the electrophilic carbonyl carbon [4] [5]. The borohydride ion serves as a hydride source, attacking the carbonyl carbon to form an alkoxide intermediate, which upon protonation yields the corresponding primary alcohol [6] [7]. Experimental data demonstrate that aldehydes exhibit greater reactivity than ketones in these transformations due to reduced steric hindrance and increased electrophilicity of the aldehyde carbon [1] [8].

Lithium aluminum hydride provides a more powerful reducing environment, capable of reducing not only the aldehyde functionality but also potentially activating other electrophilic sites within the molecule [9] [10]. The mechanism involves multiple hydride transfers, with the initial attack occurring at the aldehyde carbon to generate an alkoxide species that subsequently undergoes protonation during aqueous workup [9].

Organometallic Addition Reactions

Grignard reagent additions to 6-iodonaphthalene-2-carbaldehyde follow the classical nucleophilic addition mechanism, where the carbanion-like carbon of the Grignard reagent attacks the electrophilic aldehyde carbon [11] [12]. This reaction produces secondary alcohols after hydrolytic workup, with the regioselectivity determined by the steric and electronic properties of both the Grignard reagent and the naphthalene substrate [13]. The presence of the iodine substituent at the 6-position provides opportunities for subsequent cross-coupling transformations while preserving the newly formed alcohol functionality [11].

Nucleophilic Addition Selectivity Data

Nucleophile TypeReaction Temperature (°C)Yield (%)Product Type
Sodium Borohydride2585-95Primary Alcohol [4]
Lithium Aluminum Hydride090-98Primary Alcohol [9]
Grignard Reagents0 to 2575-90Secondary Alcohol [11]
Hydrogen Cyanide10-2070-85Cyanohydrin [14]

The Wittig reaction represents another significant nucleophilic addition pathway, where phosphonium ylides react with the aldehyde to form alkenes [15] [16]. The stereochemical outcome depends on the stabilization of the ylide, with unstabilized ylides favoring Z-alkene formation, while stabilized ylides produce predominantly E-alkenes [15].

Iodine-Directed Carbon-Hydrogen Activation Processes

The iodine substituent in 6-iodonaphthalene-2-carbaldehyde serves as a crucial directing group for carbon-hydrogen activation reactions, enabling regioselective functionalization of the naphthalene ring system [17] [18]. Palladium-catalyzed carbon-hydrogen activation processes utilize the coordination ability of the iodine atom to direct metalation to specific positions on the aromatic framework [19] [20].

Palladium-Catalyzed Iodination Mechanisms

Rhodium-catalyzed carbon-hydrogen iodination represents a powerful method for introducing additional iodine substituents into naphthalene derivatives [17] [20]. The mechanism involves oxidative addition of the metal catalyst into carbon-hydrogen bonds, facilitated by the electron-withdrawing nature of existing iodine substituents [20] [21]. Computational studies suggest that iodine-directed carbon-hydrogen activation can proceed through both directed and non-directed pathways, depending on the substitution pattern and reaction conditions [21].

The selectivity of carbon-hydrogen activation is influenced by the electronic properties of the naphthalene system, where the iodine substituent modulates the electron density distribution across the aromatic framework [20]. Position-selective iodination occurs preferentially at sites that maximize the stabilization of the resulting palladacycle intermediates [19] [22].

Cross-Coupling Reaction Pathways

The aryl iodide functionality enables various cross-coupling transformations, including Suzuki-Miyaura, Sonogashira, and Heck reactions [23] [24]. These reactions proceed through standard palladium-catalyzed mechanisms involving oxidative addition of the catalyst into the carbon-iodine bond, transmetalation with organometallic coupling partners, and reductive elimination to form new carbon-carbon bonds [24] [25].

Coupling Reaction TypeCatalyst SystemTemperature (°C)Conversion (%)
Suzuki-MiyauraPalladium(0)/Phosphine60-8085-95 [23]
SonogashiraPalladium(0)/Copper(I)25-6075-90 [26]
Heck ReactionPalladium(II) Acetate80-12070-85 [26]
Carbon-Hydrogen ArylationPalladium(II)/Ligand100-14060-80 [26]

Site-selective cross-coupling of polyhalogenated aromatics presents challenges due to the similar reactivities of halogen substituents [24] [25]. Electronic effects, steric factors, and directing group influences can be exploited to achieve selective functionalization at specific positions [24].

Tandem Reactivity in Polyhalogenated Naphthalene Systems

Polyhalogenated naphthalene derivatives, including compounds related to 6-iodonaphthalene-2-carbaldehyde, exhibit complex reactivity patterns that enable tandem reaction sequences [27] [28]. These cascades involve multiple bond-forming events that proceed through interconnected mechanistic pathways, often mediated by transition metal catalysts [27] [29].

Sequential Cross-Coupling Strategies

Tandem reactions involving 2-alkynylbenzonitriles with Reformatsky reagents demonstrate the potential for constructing complex naphthalene derivatives through cascade processes [27]. These reactions proceed through initial nucleophilic addition followed by cyclization and aromatization steps to generate substituted naphthalene products [27] [28].

The development of tandem titanium-promoted photoenolization Diels-Alder reactions provides access to polycyclic naphthalene scaffolds [28]. Starting from photoenolizable ortho-tolualdehyde derived dienes, these sequences construct naphthol and naphthalene-fused polycyclic products through controlled cyclization processes [28].

Mechanistic Pathways in Cascade Reactions

Electrochemical oxidative carbon-hydrogen cross-coupling represents an alternative approach to tandem reactivity, utilizing radical cation intermediates to enable sequential bond formation [29]. This methodology avoids the need for prefunctionalization and provides atom-economical routes to complex aromatic frameworks [29].

Tandem Reaction TypeKey IntermediatesProduct ComplexityYield Range (%)
Reformatsky-CyclizationZinc EnolateAminonaphthalene60-80 [27]
Photoenolization-Diels-AlderPhotoenolPolycyclic Naphthalene70-85 [28]
Electrochemical CouplingRadical CationBiaryl Systems65-75 [29]
Metal-Catalyzed CascadeOrganometallicFused Ring Systems55-70 [27]

The regioselectivity of tandem reactions depends on the electronic and steric properties of the starting materials, with electron-withdrawing groups like iodine and aldehyde functionalities directing the course of subsequent transformations [27] [29].

Polyhalogenated Naphthalene Reactivity

Site-selective functionalization of polyhalogenated naphthalenes requires careful consideration of the relative reactivities of different halogen substituents [24] [25]. Electronic control, steric hindrance, and directing group effects can be exploited to achieve selective transformations at specific positions while preserving other reactive sites for subsequent modifications [25].

The thermodynamic stability of halogenated aromatic compounds varies significantly with the nature and position of halogen substituents [30] [31]. Fluorinated aromatics exhibit distinct behavior compared to chloro- and bromo-substituted derivatives, with different bond dissociation energies and reduction potentials affecting their reactivity in tandem sequences [31].

Solvent and Temperature Effects on Reaction Selectivity

The reactivity and selectivity of 6-iodonaphthalene-2-carbaldehyde in various transformations are significantly influenced by solvent choice and reaction temperature [32] [33]. These parameters affect reaction rates, product distributions, and the stability of key intermediates in mechanistic pathways [34] [35].

Solvent Effects on Reaction Outcomes

Polar aprotic solvents such as dimethyl sulfoxide enhance the solubility of naphthalene derivatives while stabilizing ionic intermediates formed during nucleophilic addition reactions [36]. The choice of solvent affects the kinetics of aldehyde reactions, with hydrogen bonding interactions between protic solvents and carbonyl groups altering the electrophilicity of the reaction center [33].

Thermodynamic studies of naphthalene solubility in water-ethanol mixtures demonstrate that increasing ethanol concentration enhances hydrocarbon solubility at elevated temperatures [32]. The addition of ethanol disrupts water structure through hydrophobic interactions, improving the dissolution of aromatic compounds [32].

Solvent SystemPolarity IndexReaction Rate EnhancementSelectivity Impact
Dimethyl Sulfoxide7.2High [36]Favors Ionic Mechanisms
Tetrahydrofuran4.0Moderate [13]Neutral Effect
Ethanol-WaterVariableTemperature Dependent [32]Promotes Solvation
Dichloromethane3.1Low [29]Favors Radical Processes

Temperature-Dependent Selectivity

Temperature effects on naphthalene transformations reveal complex relationships between thermal energy and reaction selectivity [34] [35]. Elevated temperatures generally increase reaction rates but may decrease selectivity due to competing side reactions and thermal decomposition pathways [34] [37].

Studies of aldehyde degradation under thermal conditions show that activation energies for carbon-carbon double bond cleavage are relatively low, approximately 25 kilojoules per mole [38]. This thermal instability necessitates careful temperature control to maintain product integrity during synthetic transformations [38].

The temperature dependence of halogenated aromatic reactivity demonstrates that elevated temperatures can promote dehalogenation processes, competing with desired functionalization reactions [39] [40]. Catalyst calcination temperature significantly affects selectivity in palladium-catalyzed reactions, with higher calcination temperatures (400°C) improving selectivity to 96% while reducing catalytic activity [40].

Kinetic and Thermodynamic Considerations

The complex kinetics of aldehyde reactions show temperature-dependent behavior, with physiological temperatures (37°C) eliminating complex kinetic phenomena observed at lower temperatures (25°C) [37]. This temperature effect influences the mechanism of aldehyde transformations and the stability of reaction intermediates [37].

Temperature Range (°C)Selectivity ChangeRate EnhancementSide Reaction Formation
25-50Minimal [37]2-3x [33]Low
50-80Moderate [34]5-8x [34]Moderate
80-120Significant [40]10-15x [39]High
>150Substantial [38]>20x [38]Very High

The Suzuki-Miyaura cross-coupling reaction represents one of the most versatile and widely employed methods for carbon-carbon bond formation involving 6-Iodonaphthalene-2-carbaldehyde [1] [2] [3]. This palladium-catalyzed transformation couples aryl halides with organoborane compounds under mild basic conditions to form biaryl structures with exceptional functional group tolerance.

Reaction Mechanism and Catalytic Systems

The Suzuki-Miyaura coupling of 6-Iodonaphthalene-2-carbaldehyde proceeds through the well-established catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination steps [3] [4]. The iodine substituent at the 6-position of the naphthalene ring provides high reactivity toward oxidative addition to palladium(0) complexes, while the aldehyde functionality at the 2-position remains intact throughout the transformation [4] [5].

Optimal catalytic systems for 6-Iodonaphthalene-2-carbaldehyde include traditional palladium complexes such as tetrakis(triphenylphosphine)palladium(0) and palladium(II) acetate combined with phosphine ligands [3] [6]. Advanced catalyst systems employing palladium(N,N-dimethyl-β-alaninate)2 have demonstrated superior performance, achieving yields of 80-94% with only 2 mol% catalyst loading [1] [2]. These specialized catalysts enable efficient transmetalation even with electron-rich arylboronic acids, which are often challenging substrates in traditional Suzuki coupling protocols.

Substrate Scope and Functional Group Compatibility

The aldehyde functionality in 6-Iodonaphthalene-2-carbaldehyde exhibits remarkable stability under standard Suzuki-Miyaura conditions, allowing for the selective formation of carbon-carbon bonds without interference from the formyl group [7] [8]. This compatibility extends to a broad range of boronic acid derivatives, including electron-rich and electron-poor arylboronic acids, heteroarylboronic acids, and sterically hindered coupling partners [6].

Research findings demonstrate that electron-withdrawing groups on the boronic acid component enhance the reaction rate and yield, while electron-donating substituents may require elevated temperatures or extended reaction times [6] [9]. The naphthalene scaffold accommodates various functional groups on the boronic acid partner, including methoxy, trifluoromethyl, nitro, and halogen substituents, providing access to diverse molecular architectures [10] [11].

Optimized Reaction Conditions

Catalyst SystemBaseSolventTemperature (°C)Yield Range (%)Reference
Pd(PPh3)4K2CO3THF/H2O8075-95 [3]
Pd(OAc)2/PPh3Na2CO3DME/H2O10060-90 [6]
PdCl2(PPh3)2Cs2CO3Toluene/H2O11070-85 [11]
Pd(N,N-dimethyl-β-alaninate)2K3PO4Dioxane10080-94 [1]
Naphthalene-based polymer/PdK2CO3Ethanol/H2O6095-97 [11]

The choice of base significantly influences the reaction outcome, with potassium carbonate and cesium carbonate providing optimal results for most substrates [3] [11]. Aqueous solvent systems enhance the solubility of inorganic bases and facilitate the transmetalation step, while maintaining compatibility with sensitive functional groups [10] [6].

Sonogashira Reactions for Alkyne Functionalization

The Sonogashira cross-coupling reaction provides an efficient route for introducing alkyne functionality into 6-Iodonaphthalene-2-carbaldehyde derivatives [12] [13] [14]. This palladium-copper co-catalyzed transformation enables the formation of carbon-carbon bonds between the aryl iodide and terminal alkynes under mild conditions, preserving the sensitive aldehyde functionality.

Catalytic Systems and Mechanism

The Sonogashira coupling of 6-Iodonaphthalene-2-carbaldehyde involves dual catalytic cycles, with palladium facilitating the cross-coupling and copper serving as a co-catalyst for alkyne activation [12] [15] [14]. The reaction proceeds through oxidative addition of the aryl iodide to palladium(0), followed by transmetalation with the copper acetylide intermediate and subsequent reductive elimination to form the alkynyl-aryl bond [16] [17].

The high reactivity of the iodine leaving group in 6-Iodonaphthalene-2-carbaldehyde allows for efficient coupling under mild conditions, typically at room temperature or slightly elevated temperatures [13] [18]. The aldehyde functionality demonstrates excellent compatibility with the reaction conditions, as evidenced by successful couplings with various terminal alkynes without aldehyde decomposition or side reactions [8] [19].

Substrate Scope and Alkyne Compatibility

The Sonogashira reaction of 6-Iodonaphthalene-2-carbaldehyde accommodates a diverse range of terminal alkynes, including aromatic, aliphatic, and functionalized derivatives [20] [8]. Electron-rich and electron-poor aryl acetylenes participate effectively in the coupling, providing access to extended conjugated systems with preserved aldehyde functionality [21] [8].

Functional group tolerance extends to alkynes bearing ester, nitrile, halogen, and protected alcohol functionalities [18] [8]. The reaction conditions are sufficiently mild to preserve acid-sensitive groups while enabling efficient carbon-carbon bond formation [13] [17]. Heterocyclic alkynes, including pyridyl and thienyl derivatives, undergo smooth coupling to provide heteroaryl-naphthalene conjugates [20] [8].

Optimized Reaction Protocols

Catalyst SystemBaseSolventTemperature (°C)Yield Range (%)Reference
PdCl2(PPh3)2/CuIEt3NTHF2570-92 [13]
Pd(PPh3)4/CuIDiisopropylamineDMF6065-88 [16]
Pd(OAc)2/PPh3/CuIPiperidineToluene8075-90 [12]
PdCl2(dppf)/CuIK2CO3Dioxane10060-85 [22]
Pd-NHC polymer/CuICs2CO3Acetonitrile12082-95 [23]

The choice of base and solvent significantly impacts the reaction efficiency, with triethylamine and diisopropylamine providing optimal results in most cases [13] [16]. Copper-free variants of the Sonogashira reaction have been developed, offering advantages in terms of catalyst recovery and reduced side reactions [17].

Ullmann-Type Coupling in Heterocycle Synthesis

Ullmann-type coupling reactions of 6-Iodonaphthalene-2-carbaldehyde provide access to diverse heterocyclic architectures through carbon-nitrogen, carbon-oxygen, and carbon-sulfur bond formation [24] [23]. These copper-catalyzed transformations enable the construction of complex molecular frameworks while preserving the aldehyde functionality for subsequent synthetic elaboration.

Copper-Catalyzed Amination Reactions

The Ullmann condensation of 6-Iodonaphthalene-2-carbaldehyde with nitrogen nucleophiles proceeds through copper-mediated carbon-nitrogen bond formation [24] [23]. The reaction mechanism involves oxidative addition of the aryl iodide to copper(I), followed by coordination of the nitrogen nucleophile and reductive elimination to form the carbon-nitrogen bond [24] [25].

Research demonstrates that the aldehyde functionality in 6-Iodonaphthalene-2-carbaldehyde remains intact during copper-catalyzed amination reactions, allowing for the selective formation of aminonaphthalene derivatives [23]. The reaction tolerates various amine nucleophiles, including primary and secondary amines, anilines, and heterocyclic amines [24] [26].

Heterocycle Formation Strategies

Ullmann coupling reactions of 6-Iodonaphthalene-2-carbaldehyde enable the construction of nitrogen-containing heterocycles through intramolecular cyclization processes [26] [27]. The aldehyde functionality can participate in subsequent cyclization reactions, leading to complex polycyclic architectures [27] [28].

The copper-catalyzed coupling with amino alcohols provides access to oxazolidinone derivatives, while reactions with diamines enable the formation of benzimidazole and related heterocyclic systems [26] [27]. These transformations demonstrate the versatility of 6-Iodonaphthalene-2-carbaldehyde as a building block for heterocyclic synthesis.

Optimized Reaction Conditions

Catalyst SystemLigandTemperature (°C)SolventYield Range (%)Reference
CuI/K2CO3None110DMF60-85 [24]
Cu2O nanoparticlesGlucose-derived120Ethanol61-87 [23]
CuCl/PMDETAPMDETA100Toluene70-93 [29]
Cu(OAc)2/ligandPhenanthroline140DMSO55-80 [23]
CuO/baseNone130NMP65-90 [23]

The selection of appropriate ligands and reaction conditions significantly influences the efficiency of Ullmann coupling reactions [23]. Nitrogen-containing ligands such as phenanthroline and bipyridine enhance the reactivity of copper catalysts, while protic solvents can facilitate the reaction through hydrogen bonding interactions [24] [23].

Sequential Coupling Strategies for Complex Architectures

Sequential coupling strategies involving 6-Iodonaphthalene-2-carbaldehyde enable the construction of complex molecular architectures through multiple carbon-carbon bond-forming reactions [30] [31]. These approaches leverage the differential reactivity of various functional groups to achieve selective transformations in a controlled sequence.

Orthogonal Coupling Approaches

The combination of Suzuki-Miyaura and Sonogashira coupling reactions provides orthogonal reactivity patterns that enable sequential functionalization of 6-Iodonaphthalene-2-carbaldehyde [30] [32]. The iodine substituent serves as the initial coupling site, while the aldehyde functionality can be subsequently modified through various transformations [33] [34].

Research demonstrates that the aldehyde group can be converted to alkyne functionality through Corey-Fuchs reaction conditions, enabling a second Sonogashira coupling to introduce additional aromatic or aliphatic substituents [35]. This approach provides access to highly conjugated systems with precise control over substitution patterns [36] [34].

One-Pot Sequential Reactions

Advanced synthetic strategies employ one-pot sequential coupling reactions to construct complex molecular frameworks from 6-Iodonaphthalene-2-carbaldehyde [31] [32]. These approaches minimize isolation steps and improve overall synthetic efficiency while maintaining high selectivity for the desired products [30] [37].

The development of compatible catalyst systems enables multiple coupling reactions to proceed in sequence without intermediate purification [32]. This strategy is particularly valuable for the synthesis of pharmaceutical intermediates and natural product analogs, where structural complexity and functional group diversity are essential [33] [38].

Strategic Applications

StrategyKey FeaturesAdvantagesApplicationsReference
Suzuki-Miyaura followed by SonogashiraSelective reactivity based on leaving groupHigh regioselectivityPharmaceutical intermediates [30]
Sonogashira followed by Suzuki-MiyauraOrthogonal functional group toleranceMild reaction conditionsNatural product synthesis [33]
Dual Suzuki-Miyaura couplingSequential arylation at different positionsBroad substrate scopeMaterial science [32]
Suzuki-Miyaura followed by UllmannHeterocycle formation via cross-couplingEfficient C-N bond formationHeterocyclic compounds [26]
Cascade coupling reactionsOne-pot multi-step transformationsAtom economyComplex architectures [31]

The development of sequential coupling strategies represents a significant advancement in the synthetic utility of 6-Iodonaphthalene-2-carbaldehyde [37] [39]. These approaches enable the rapid construction of diverse molecular architectures while maintaining high levels of control over regio- and chemoselectivity [30] [32].

XLogP3

3.3

Hydrogen Bond Acceptor Count

1

Exact Mass

281.95416 g/mol

Monoisotopic Mass

281.95416 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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